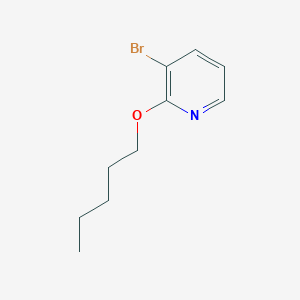
3-Bromo-2-(pentyloxy)pyridine
Vue d'ensemble
Description
“3-Bromo-2-(pentyloxy)pyridine” is a chemical compound with the CAS Number: 1247796-74-2 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 3-bromo-2-(pentyloxy)pyridine . The InChI code for this compound is 1S/C10H14BrNO/c1-2-3-4-8-13-10-9(11)6-5-7-12-10/h5-7H,2-4,8H2,1H3 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(pentyloxy)pyridine” has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“3-Bromo-2-(pentyloxy)pyridine” is a liquid at room temperature .
Applications De Recherche Scientifique
Catalysis and Surface Acid Sites
- Pyridine derivatives are pivotal in generating Brønsted and Lewis acid sites on silica surfaces when doped with various cations. These acid sites are crucial for catalysis, suggesting that "3-Bromo-2-(pentyloxy)pyridine" could be used in similar catalytic processes or surface modification techniques (Connell & Dumesic, 1987).
Organic Synthesis
- Pyridine compounds serve as key intermediates in fully regiocontrolled polyarylation processes. This includes the synthesis of complex organic molecules with potential applications in developing new materials or chemical probes, indicating that "3-Bromo-2-(pentyloxy)pyridine" could be instrumental in synthesizing novel organic compounds (Doebelin et al., 2014).
Material Science
- Pyridine derivatives are used in creating hyperbranched polymers and materials with unique electrochemical and photophysical properties. This suggests potential applications of "3-Bromo-2-(pentyloxy)pyridine" in material science, particularly in developing new polymeric materials or as building blocks for complex molecular architectures (Monmoton et al., 2008).
Probing Surface Acidity
- Studies on pyridine adsorption on various surfaces provide insights into the acidic properties of materials, which is essential in catalysis and material science. This hints at the potential use of "3-Bromo-2-(pentyloxy)pyridine" in similar analytical applications to study surface acidity and catalytic properties of materials (Barzetti et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-pentoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-8-13-10-9(11)6-5-7-12-10/h5-7H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISFCBCEGNSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(pentyloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



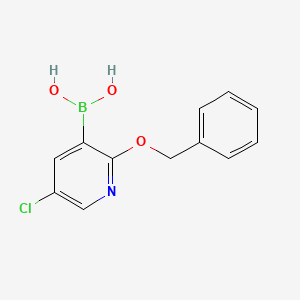


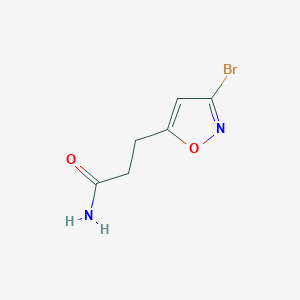
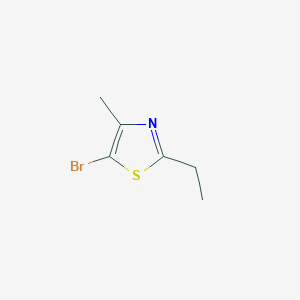
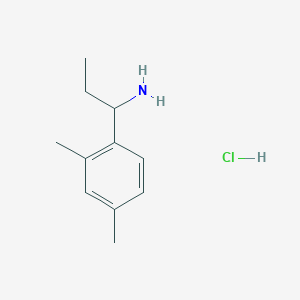
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
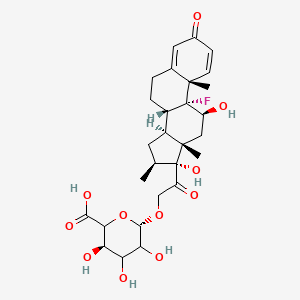
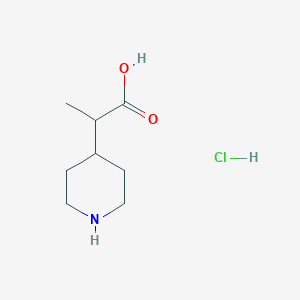
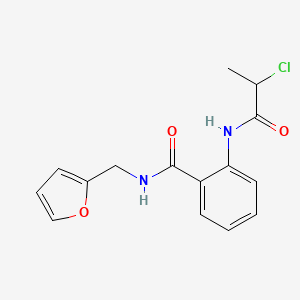
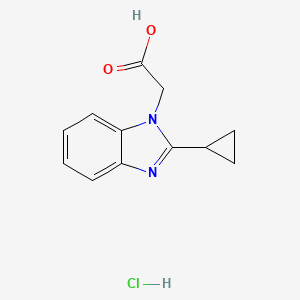
![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
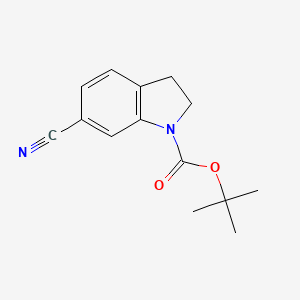
![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)